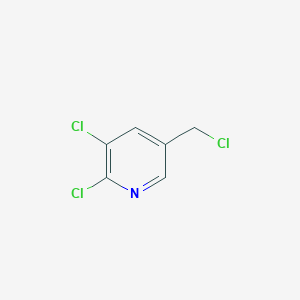
2,3-Dichloro-5-(chloromethyl)pyridine
Descripción general
Descripción
2,3-Dichloro-5-(chloromethyl)pyridine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine has been reported in several studies . It is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing this compound have been reported .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-5-(chloromethyl)pyridine is C6H4Cl3N . The InChI code is 1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 .Chemical Reactions Analysis
2,3-Dichloro-5-(chloromethyl)pyridine is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a chemical intermediate for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-5-(chloromethyl)pyridine include a density of 1.5±0.1 g/cm3, a boiling point of 273.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.1±3.0 kJ/mol, and the flash point is 145.3±11.5 °C .Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
2,3-Dichloro-5-(chloromethyl)pyridine is a versatile precursor in the synthesis of complex pyridine derivatives. It has been utilized in generating a wide range of compounds, including polyfunctional pyridines and their analogues, which are important in the development of new materials and pharmaceuticals. For example, Carly et al. (1996) explored the Diels-Alder reactions of pyridine o-quinodimethane analogues generated from functionalised o-bis(chloromethyl)pyridines, showcasing the utility of such derivatives in synthesizing complex molecular structures (Carly, S. Cappelle, Compernolle, & Hoornaert, 1996).
Development of Pesticides and Agrochemicals
Lu Xin-xin (2006) discussed the role of 2,3-dichloro-5-(chloromethyl)pyridine derivatives in the synthesis of pesticides, highlighting the chemical's importance in the agricultural sector. This review outlines various synthesis strategies and evaluates their efficiency, demonstrating the compound's utility in creating effective agrochemical solutions (Lu Xin-xin, 2006).
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, 2,3-Dichloro-5-(chloromethyl)pyridine serves as a foundational compound for developing catalysts and other reactive intermediates. The synthesis and application of various pyridine-based ligands for metal-mediated reactions exemplify its role in facilitating complex chemical transformations, contributing significantly to the field of synthetic chemistry. For instance, Prakash et al. (2012) demonstrated efficient catalysis of transfer hydrogenation of ketones and oxidation of alcohols with newly designed half-sandwich rhodium(III) and iridium(III) complexes of half-pincer chalcogenated pyridines, indicating the compound's pivotal role in advancing catalytic processes (Prakash, Singh, Mukherjee, & Singh, 2012).
Pharmaceutical Intermediates
2,3-Dichloro-5-(chloromethyl)pyridine is also integral to synthesizing intermediates for pharmaceutical applications. Its use in generating key building blocks for drugs highlights its significance in medicinal chemistry. A notable example is the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate used in the production of Dexlansoprazole, a medication for treating gastroesophageal reflux disease (GERD). Gilbile et al. (2017) described an optimized synthesis route for this intermediate, showcasing the compound's utility in creating therapeutically valuable molecules (Gilbile, Bhavani, & Vyas, 2017).
Safety And Hazards
The safety information for 2,3-Dichloro-5-(chloromethyl)pyridine includes hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .
Propiedades
IUPAC Name |
2,3-dichloro-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSQVBPRZIYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436438 | |
| Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-(chloromethyl)pyridine | |
CAS RN |
54127-31-0 | |
| Record name | 2,3-Dichloro-5-(chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54127-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

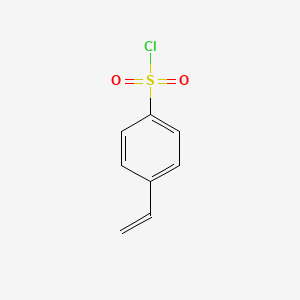
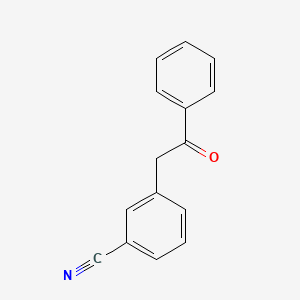
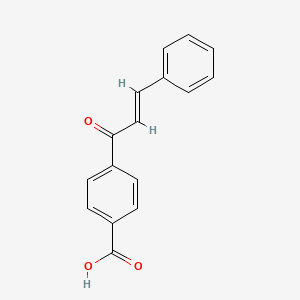

![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)
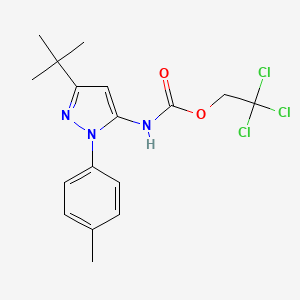
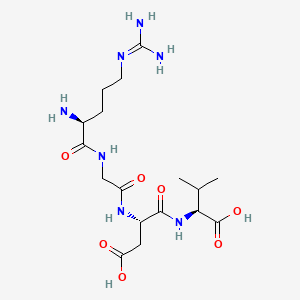
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

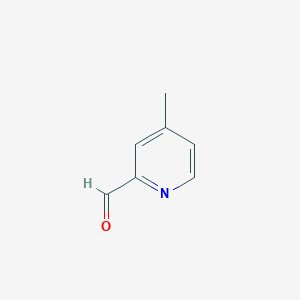

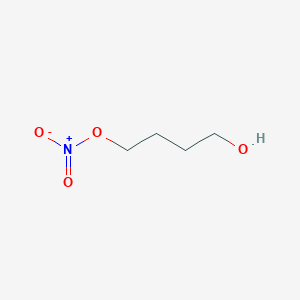
![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)
